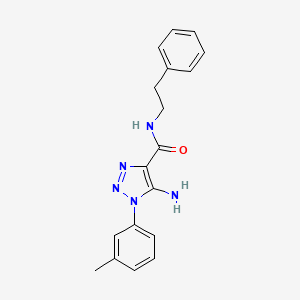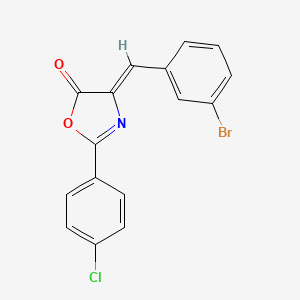![molecular formula C19H14F3N7O B5973690 3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5973690.png)
3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several heterocyclic rings, including a triazolo ring and a pyridazin ring. These types of structures are often found in pharmaceutical compounds due to their ability to interact with biological targets .
Molecular Structure Analysis
The compound’s structure includes several functional groups that are common in medicinal chemistry, such as the triazolo and pyridazin rings. These groups can participate in various types of chemical reactions and can interact with biological targets in specific ways .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions, including those involving nucleophilic substitution and oxidative cyclization .Applications De Recherche Scientifique
Pulmonary Inflammation and Lung Cancer Treatment
This compound has been identified for its potential in preparing medications aimed at relieving or controlling excessive lung inflammatory reactions . It can effectively inhibit excessive lung inflammatory reactions and may also inhibit metastasis and infiltration of lung cancer . This dual functionality makes it a promising candidate for further research in pulmonary medicine.
Anticancer Activity
The structural scaffold of this compound, which includes the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine moiety, has been associated with diverse pharmacological activities, including anticancer properties . Its ability to interact with various biological targets makes it a valuable molecule for designing new anticancer drugs.
Antimicrobial and Anti-inflammatory Agents
Research has shown that derivatives of the 1,2,4-triazolo scaffold exhibit significant antimicrobial and anti-inflammatory activities . This suggests that our compound could be developed into a new class of antimicrobial and anti-inflammatory agents, potentially addressing a wide range of infections and inflammatory conditions.
Enzyme Inhibition
The compound’s core structure is related to molecules that have been reported to act as inhibitors for various enzymes, such as carbonic anhydrase , cholinesterase , and alkaline phosphatase . These enzyme inhibitory activities can be harnessed for treating diseases like glaucoma, Alzheimer’s disease, and osteoporosis.
Antidepressant and Antipsychotic Applications
Compounds with similar structural features have been used in the development of drugs with antidepressant and antipsychotic effects . This indicates potential applications in the treatment of mental health disorders, where modulation of neurotransmitter systems is required.
Cardiovascular Disorders
The related compounds have also been utilized in the treatment of cardiovascular disorders . The pharmacophore present in our compound could be explored for its efficacy in managing conditions like hypertension and arrhythmias.
Type 2 Diabetes Management
There is evidence that the compound’s framework is beneficial in managing type 2 diabetes . This application is particularly important given the global rise in diabetes prevalence and the need for more effective treatments.
Hyperproliferative Disorders
Lastly, the compound has been linked to the treatment of hyperproliferative disorders , which include a range of conditions characterized by abnormal cell growth, such as psoriasis and certain types of cancer.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
It is known that the compound can effectively inhibit excessive lung inflammatory reaction and also inhibit metastasis and infiltration of lung cancer . This suggests that the compound may interact with its targets to modulate these processes.
Biochemical Pathways
Given its reported effects on inflammation and cancer metastasis, it is likely that the compound affects pathways related to these processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
It is known that the compound can effectively inhibit excessive lung inflammatory reaction and also inhibit metastasis and infiltration of lung cancer . This suggests that the compound may have significant effects at the molecular and cellular level.
Action Environment
It is known that the compound exhibits excellent insensitivity toward external stimuli , suggesting that it may be stable under a variety of environmental conditions.
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[3-(trifluoromethyl)phenyl]-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N7O/c1-10-17-13(11-3-2-4-12(7-11)19(20,21)22)8-16(30)24-18(17)29(26-10)15-6-5-14-25-23-9-28(14)27-15/h2-7,9,13H,8H2,1H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQLZAGVRJGQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=CC=C3)C(F)(F)F)C4=NN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B5973607.png)

![1-(2-{[(2,1,3-benzothiadiazol-5-ylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5973616.png)
![N-[1,1-dimethyl-2-(2-methyl-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B5973624.png)
![N-(2,3-dihydro-1H-inden-1-yl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5973627.png)

![3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile](/img/structure/B5973652.png)
![[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5973659.png)
![isopropyl 2-[(cyclopropylcarbonyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5973661.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5973666.png)

![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone](/img/structure/B5973689.png)
![N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973704.png)
![6-(4-ethylphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5973714.png)